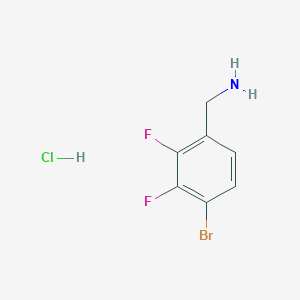

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,3-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPDOYCVDFSKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980086-47-2 | |

| Record name | (4-bromo-2,3-difluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Structural Analysis of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. The precise arrangement of its constituent atoms—the bromine, difluoro-substituted phenyl ring, and the methanamine hydrochloride moiety—is critical to its pharmacological activity, bioavailability, and safety profile. A thorough structural elucidation is therefore a cornerstone for its development and application. This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

The hydrochloride salt form of the parent compound, (4-bromo-2,3-difluorophenyl)methanamine, enhances its solubility and stability, making it more amenable to pharmaceutical formulation. The molecular formula of the hydrochloride salt is C7H7BrClF2N.[1][2] The core structure consists of a benzylamine core with a bromine atom at the 4-position and fluorine atoms at the 2- and 3-positions of the phenyl ring.[3]

This technical guide will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography for the complete structural characterization of this compound.

The Analytical Triad: A Multi-faceted Approach to Structural Verification

The definitive structural analysis of a novel compound like this compound relies on a triad of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Key expected signals include:

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the phenyl ring. Their splitting patterns (doublets or doublet of doublets) will be influenced by coupling to each other and to the adjacent fluorine atoms.

-

Methylene Protons (-CH₂-): A singlet or a slightly broadened signal corresponding to the two protons of the methanamine group.

-

Amine Protons (-NH₃⁺): A broad signal due to the three protons of the ammonium group, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached (C-F coupling).

¹⁹F NMR Spectroscopy: A Window into Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative.[4] It offers high sensitivity and a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[5][6] The spectrum is expected to show two distinct signals for the two fluorine atoms, with their coupling to each other and to neighboring protons providing crucial information about their relative positions on the aromatic ring. Predicting the precise chemical shifts can be aided by quantum chemical methods.[5][7]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.0 - 7.5 | m | - | Aromatic-H |

| ¹H | ~4.0 | s | - | -CH₂- |

| ¹H | variable | br s | - | -NH₃⁺ |

| ¹³C | 145 - 155 | dd | JCF | C-F |

| ¹³C | 110 - 130 | m | - | Aromatic-C |

| ¹³C | ~40 | t | JCH | -CH₂- |

| ¹⁹F | -110 to -140 | m | - | Aromatic-F |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry: Deciphering the Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound.[8] High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate mass measurement, which can be used to confirm the molecular formula.

Isotopic Pattern Analysis

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in a characteristic M and M+2 pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.[9] The detection of bromine-containing fragments can be enhanced using negative-ion electrospray ionization.[10]

Caption: Plausible fragmentation pathway for the molecular ion of (4-bromo-2,3-difluorophenyl)methanamine.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about connectivity and composition, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule at the atomic level.[11][12][13][14][15] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[11][14]

Experimental Protocol: From Crystal to Structure

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for X-ray diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise positions of all atoms in the unit cell. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The resulting crystal structure will confirm the substitution pattern on the aromatic ring and the conformation of the methanamine side chain. It will also reveal details of the crystal packing and any hydrogen bonding interactions involving the ammonium group and the chloride counter-ion.

Integration of Data and Final Structural Confirmation

The true power of this analytical approach lies in the integration of data from all three techniques. The molecular formula from HRMS provides the building blocks. NMR spectroscopy assembles these blocks by defining the atomic connectivity and chemical environments. Finally, X-ray crystallography provides the definitive three-dimensional blueprint of the molecule. Any discrepancies between the techniques would signal the need for further investigation.

Conclusion

The structural analysis of this compound is a critical undertaking for its successful development as a potential therapeutic agent. Through the synergistic application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, a complete and unambiguous picture of its molecular architecture can be achieved. This in-depth understanding is paramount for establishing structure-activity relationships, optimizing its properties, and ensuring its quality and safety in future applications.

References

-

School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link].

-

Excillum. Small molecule crystallography. Available from: [Link].

-

American Chemical Society. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available from: [Link].

-

American Chemical Society. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available from: [Link].

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link].

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Science and Health, Part A. Available from: [Link].

-

ProQuest. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education. Available from: [Link].

-

Wikipedia. X-ray crystallography. Available from: [Link].

-

American Chemical Society. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link].

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link].

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].

-

University of Washington. Fluorine NMR. Available from: [Link].

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link].

-

AppliChem. This compound. Available from: [Link].

-

Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Available from: [Link].

-

National Center for Biotechnology Information. 4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. Available from: [Link].

-

SIELC Technologies. UV-Vis Spectrum of Benzylamine. Available from: [Link].

-

National Center for Biotechnology Information. (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. PubChem. Available from: [Link].

-

International Laboratory USA. This compound. Available from: [Link].

-

American Chemical Society. Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega. Available from: [Link].

-

National Center for Biotechnology Information. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: [Link].

-

National Institute of Standards and Technology. Benzylamine. NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. appchemical.com [appchemical.com]

- 2. International Laboratory USA [intlab.org]

- 3. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biophysics.org [biophysics.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. excillum.com [excillum.com]

- 13. rigaku.com [rigaku.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Properties of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. The document provides a detailed examination of the compound's core physicochemical properties, focusing on its molecular formula and weight, and outlines the empirical methodologies for their verification.

Core Compound Identity and Properties

This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. A precise understanding of its molecular weight and formula is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below. These values are derived from aggregated data from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrClF₂N | [1][2] |

| Molecular Weight | 258.49 g/mol | [1][2] |

| Monoisotopic Mass | 258.9472 Da | Calculated |

| CAS Number | 1980086-47-2 | [1][2][3] |

| Chemical Structure | (See Figure 1) | N/A |

Note: The molecular weight represents the average molar mass, while the monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. The latter is crucial for high-resolution mass spectrometry analysis.

Molecular Structure and Salt Formation

The molecular structure consists of a benzylamine core. The phenyl ring is substituted with a bromine atom at position 4 and two fluorine atoms at positions 2 and 3. The hydrochloride salt is formed by the protonation of the primary amine group, which is a common strategy to improve the solubility and stability of amine-containing compounds.

Figure 2: A standardized experimental workflow for the verification of the molecular weight of this compound using ESI-HRMS.

Conclusion

The accurate determination of the molecular formula (C₇H₇BrClF₂N) and molecular weight (258.49 g/mol ) of this compound is a critical first step for its application in research and development. The methodologies described in this guide, particularly high-resolution mass spectrometry, provide a robust framework for the empirical validation of these fundamental properties, ensuring the integrity and reproducibility of subsequent experimental work.

References

Sources

An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

Central Islip, NY – January 19, 2026 – In the intricate landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents depend on the availability and understanding of versatile chemical building blocks. (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, has emerged as a compound of significant interest. This technical guide offers an in-depth perspective on its synthesis, characterization, and burgeoning applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted benzylamine hydrochloride salt. The presence of bromine and two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are highly advantageous in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1980086-47-2 | |

| Molecular Formula | C₇H₇BrClF₂N | |

| Molecular Weight | 258.49 g/mol | |

| Canonical SMILES | C1=CC(=C(C(=C1CN)F)F)Br.Cl | |

| InChIKey | SDJRJURTLACTFQ-UHFFFAOYSA-N | |

| Predicted XlogP | 1.7 | |

| Appearance | White to off-white solid | General Supplier Information |

The strategic placement of the fluorine atoms influences the molecule's electronic properties, pKa, and lipophilicity. These modifications can enhance metabolic stability and improve binding affinity to biological targets, making this compound a valuable scaffold in drug design.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the reduction of a corresponding nitrogen-containing functional group. The two most common precursors are 4-bromo-2,3-difluorobenzonitrile and 4-bromo-2,3-difluorobenzaldehyde.

From 4-Bromo-2,3-difluorobenzonitrile (Reduction)

A robust and widely applicable method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This transformation can be achieved using various reducing agents. A common and effective method involves the use of a borane complex.

Experimental Protocol: Reduction of 4-Bromo-2,3-difluorobenzonitrile

-

Dissolution: Dissolve 4-bromo-2,3-difluorobenzonitrile (1 equivalent) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 3 equivalents) to the cooled nitrile solution. The exothermicity of the reaction should be carefully managed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose the excess borane.

-

Acidification and Work-up: Acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl). This step protonates the amine and facilitates the formation of the hydrochloride salt. The aqueous layer is then washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar byproducts.

-

Basification and Extraction: The aqueous layer is then basified with a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free amine. The free amine is then extracted into an organic solvent like ethyl acetate.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free amine.

-

Salt Formation: The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound.

-

Isolation: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.

-

Borane-THF Complex: This reagent is a convenient and effective reducing agent for nitriles, offering good yields and relatively simple work-up procedures.[1]

-

Stepwise pH Adjustment: The sequential acidification and basification steps are essential for a clean separation and purification of the amine product from the reaction mixture.

From 4-Bromo-2,3-difluorobenzaldehyde (Reductive Amination)

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for the synthesis of amines.[2][3] This process involves the reaction of a carbonyl compound with an amine source, followed by the reduction of the intermediate imine or iminium ion.

Experimental Protocol: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde

-

Reaction Setup: To a solution of 4-bromo-2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be gently heated if necessary.

-

Reduction: Once imine formation is evident (which can be monitored by techniques like NMR or IR spectroscopy), add a reducing agent. Sodium borohydride (NaBH₄) is a common choice, although for more sensitive substrates, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they can often be used in a one-pot procedure.[4]

-

Reaction Monitoring and Work-up: Stir the reaction until the reduction is complete. The work-up typically involves quenching any excess reducing agent with water or a dilute acid, followed by extraction of the product into an organic solvent.

-

Purification and Salt Formation: The crude amine can be purified by column chromatography if necessary. The hydrochloride salt is then formed as described in the previous method.

Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its identity and ensure it meets the high standards required for drug development.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the difluorophenyl moiety can enhance the pharmacological properties of the final compound.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, protein kinase inhibitors are a major focus of modern drug discovery. The benzylamine core of the title compound can be readily incorporated into scaffolds that target the ATP-binding site of various kinases.

For instance, derivatives of brominated benzamides have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[5] The general synthetic strategy often involves the acylation of the primary amine of (4-Bromo-2,3-difluorophenyl)methanamine with a suitable carboxylic acid or acid chloride, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce further diversity.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: General workflow for elaborating the title compound into a potential kinase inhibitor.

Utility in the Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising therapeutic approach with the potential for greater selectivity and a more nuanced pharmacological response.[6]

The structural features of this compound make it an attractive building block for the synthesis of novel GPCR modulators. The aromatic core can be tailored to interact with specific residues in the allosteric binding pockets of GPCRs, while the flexible benzylamine side chain can be modified to fine-tune the compound's properties.

Characterization Data

Comprehensive characterization is essential to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, with the carbon signals in the aromatic ring showing characteristic splitting due to carbon-fluorine coupling.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak corresponding to the molecular ion of the free amine ([M+H]⁺). The isotopic pattern of this peak will be characteristic of a compound containing one bromine atom (approximately a 1:1 ratio of the M and M+2 peaks).

-

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive bromine handle and the beneficial electronic properties conferred by the difluoro substitution pattern makes it a valuable building block for the synthesis of a new generation of therapeutic agents, including kinase inhibitors and GPCR modulators. A thorough understanding of its synthesis and reactivity is paramount for its effective utilization in the development of novel medicines.

References

-

Journal of Chemical Sciences. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 134(1), 1-10. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 287(8), 5494-5502. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Sharma, V., et al. (2016). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 905-919. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride, 95% Purity, C7H7BrClF2N, 100 mg. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]

Sources

- 1. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ias.ac.in [ias.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: Properties, Characterization, and Research Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Given the limited availability of direct experimental data for this specific compound in public literature, this document emphasizes the standard methodologies for its characterization, offering a framework for researchers to generate and validate key data points.

Introduction and Chemical Identity

This compound is a substituted benzylamine derivative. Such compounds are valuable building blocks in medicinal chemistry and drug discovery due to their utility in synthesizing more complex molecules with potential therapeutic applications. The presence of bromine and fluorine atoms on the phenyl ring is expected to significantly influence its chemical reactivity, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Chemical Structure:

An In-depth Technical Guide to the Synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a valuable building block in the development of novel pharmaceuticals and advanced materials. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation, ensuring scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Strategic Overview

This compound is a substituted benzylamine derivative. The presence of the bromine atom and the difluorophenyl ring makes it a versatile intermediate for introducing this specific moiety into larger molecules through various coupling and substitution reactions. Its structural motifs are of interest in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents, as well as in materials science, particularly in the development of liquid crystals.

A retrosynthetic analysis reveals two primary and logical synthetic strategies, both commencing from commercially accessible starting materials. These pathways hinge on the formation of a key intermediate, either an aldehyde or a nitrile, which is then converted to the target primary amine.

Caption: Retrosynthetic pathways for this compound.

This guide will elaborate on these two synthetic routes, providing detailed experimental protocols and discussing the rationale behind the chosen reagents and reaction conditions.

Pathway I: Synthesis via Reductive Amination

This is arguably the more common and direct route, proceeding through the key intermediate, 4-Bromo-2,3-difluorobenzaldehyde. The final amine is then generated via a reductive amination reaction.

Synthesis of 4-Bromo-2,3-difluorobenzaldehyde

The synthesis of this crucial aldehyde intermediate has been reported, starting from 1,2-difluorobenzene.[1] This multi-step process is designed for scalability and high purity of the final product.

Caption: Step-wise synthesis of the key aldehyde intermediate.

Experimental Protocol:

-

Step 1: Formylation of 1,2-Difluorobenzene: This initial step introduces the aldehyde functional group. A common method is the Vilsmeier-Haack reaction, though other formylation techniques can be employed.

-

Step 2: Etherification: The resulting phenolic intermediate is protected, often as an ethoxy or methoxy ether, to prevent unwanted side reactions in the subsequent bromination step.

-

Step 3: Bromination: A regioselective bromination is carried out to install the bromine atom at the desired position on the aromatic ring.

-

Step 4: Deprotection: The protecting group is removed to reveal the aldehyde functionality, yielding 4-Bromo-2,3-difluorobenzaldehyde. A typical procedure involves reaction with 20% sulfuric acid for 11-13 hours. The organic layer is then extracted with chloroform, washed, and the product is purified by recrystallization.[1]

Reductive Amination to the Primary Amine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.

Causality in Reagent Selection:

The choice of reducing agent is critical for the success of this reaction.

-

Sodium Borohydride (NaBH₄): A milder reducing agent, it can be used but requires careful control of reaction conditions to ensure the imine is formed before the aldehyde is reduced.[3]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde, allowing for a one-pot reaction.[3][4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and efficient alternative to NaBH₃CN, it is also selective for the iminium ion and is often the reagent of choice for modern reductive aminations.[3][4]

Experimental Protocol:

-

Imine Formation: 4-Bromo-2,3-difluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or dichloroethane. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred to allow for the formation of the imine intermediate.

-

Reduction: The chosen reducing agent (e.g., NaBH(OAc)₃) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, it is quenched by the addition of water or a dilute acid. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude (4-Bromo-2,3-difluorophenyl)methanamine.

Hydrochloride Salt Formation

The free amine is often converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a solvent like ethanol or diethyl ether is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Pathway II: Synthesis via Nitrile Reduction

An alternative and equally viable route involves the synthesis of 4-Bromo-2,3-difluorobenzonitrile, followed by its reduction to the target benzylamine.

Synthesis of 4-Bromo-2,3-difluorobenzonitrile

The nitrile can be prepared from the corresponding aldehyde.

Experimental Protocol:

-

4-Bromo-2,3-difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in a solvent such as formic acid.[5]

-

The resulting oxime is then dehydrated to the nitrile. This can often be achieved in the same pot by heating or by the addition of a dehydrating agent.

-

The product, 4-bromo-2,3-difluorobenzonitrile, is then isolated and purified.

Reduction of the Nitrile to the Primary Amine

The reduction of nitriles is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose.[6]

Causality in Reagent Selection:

-

Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are commonly used for the reduction of nitriles to primary amines. These reagents are highly effective and generally provide good yields.[7][8]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to amines. However, it is highly reactive and requires careful handling under anhydrous conditions.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon). It is an environmentally friendly option but may require specialized high-pressure equipment.

Experimental Protocol (using Borane-THF):

-

4-Bromo-2,3-difluorobenzonitrile is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with HCl).

-

The product is then extracted, and the organic layer is washed, dried, and concentrated to give the crude amine.

Hydrochloride Salt Formation

The procedure for forming the hydrochloride salt is the same as described in Pathway I.

Characterization and Data

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 4-Bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 220.99 | >98%[9][10] |

| 4-Bromo-2,3-difluorobenzonitrile | C₇H₂BrF₂N | 218.99 | >98% |

| (4-Bromo-2,3-difluorophenyl)methanamine | C₇H₆BrF₂N | 222.03 | >97% |

| This compound | C₇H₇BrClF₂N | 258.49 | >97%[11] |

Safety Considerations

-

Halogenated Compounds: The starting materials and intermediates are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Reducing Agents: Borane complexes and lithium aluminum hydride are flammable and react violently with water. They must be handled under anhydrous conditions and with extreme care.

-

Acids and Bases: Concentrated acids and bases used in the work-up procedures are corrosive and should be handled with caution.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reductive amination of 4-Bromo-2,3-difluorobenzaldehyde or the reduction of 4-Bromo-2,3-difluorobenzonitrile. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both methods are robust and rely on well-established chemical transformations, providing reliable access to this important synthetic building block.

References

- Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde. CN102659546A.

- 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.

- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

- (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis. ChemicalBook.

- (4-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride. ChemScene.

- The Role of 4-Bromo-2,3-difluorobenzaldehyde in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-2,6-difluorobenzaldehyde. Chem-Impex.

- Reductive Amination - Common Conditions. Organic Chemistry Portal.

- This compound (C7H6BrF2N). PubChemLite.

- 4-BROMO-2-FLUOROBENZYLAMINE synthesis. ChemicalBook.

- Preparation of 4-bromo-2,6-difluorobenzonitrile. CN101353317B.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- 4-Bromo-2,3-difluorobenzaldehyde, 98% 5 g. Thermo Scientific Chemicals.

- Reductive Amin

- 4-Bromo-2,3-difluorophenol synthesis. ChemicalBook.

- 3-(4-Bromo-2,3-difluorophenyl)propan-1-amine. PubChem.

- Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Benchchem.

- 4-Bromo-2,3-difluorobenzaldehyde. Santa Cruz Biotechnology.

- 4-Bromo-2-fluorobenzonitrile synthesis. ChemicalBook.

- Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com.

- This compound. Fluorochem.

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.

- Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A.

- The synthetic method of 2,4 difluoro benzene methanamines.

- Amine synthesis by nitrile reduction. Organic Chemistry Portal.

- 4-Bromo-2-fluorobenzonitrile. PubChem.

Sources

- 1. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-BROMO-2-FLUOROBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. H64044.06 [thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Solubility profile of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride in various solvents

An In-depth Technical Guide to the Solubility Profile of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental solubility data for this compound is not widely published, this document synthesizes fundamental principles of pharmaceutical salt solubility with field-proven methodologies to empower researchers in drug development. It offers a robust, self-validating protocol for solubility determination, grounded in authoritative standards. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for formulation, process development, and regulatory compliance.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted benzylamine derivative. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the selection of appropriate solvents for synthesis and purification to the formulation of a bioavailable dosage form, a comprehensive understanding of the compound's solubility in various media is paramount. Hydrochloride salts are frequently utilized in pharmaceuticals to enhance the aqueous solubility and stability of basic drug molecules.[1][2] However, the solubility of these salts can be complex, influenced by factors such as pH, temperature, and the presence of other ions.[3][4]

This guide will first delve into the theoretical considerations governing the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a polar primary amine group, which is protonated to form the hydrochloride salt, and a substituted phenyl ring with halogen atoms, contributing to its lipophilicity.

2-1. Physicochemical Properties

A summary of the known physicochemical properties of the parent compound and its hydrochloride salt is presented below.

| Property | Value | Source |

| Molecular Formula (HCl salt) | C₇H₇BrClF₂N | [5] |

| Molecular Weight (HCl salt) | 258.49 g/mol | [5] |

| Molecular Formula (Free Base) | C₇H₆BrF₂N | [6] |

| Monoisotopic Mass (Free Base) | 220.96516 Da | [6] |

| Predicted XlogP (Free Base) | 1.7 | [6] |

The predicted XlogP value of 1.7 for the free base suggests a moderate degree of lipophilicity. The formation of the hydrochloride salt significantly increases the polarity of the molecule, which is expected to enhance its solubility in polar solvents, particularly water.

2-2. The Influence of pH

The solubility of amine hydrochloride salts is highly dependent on the pH of the medium.[7] (4-Bromo-2,3-difluorophenyl)methanamine is a weak base, and its hydrochloride salt is formed by reaction with hydrochloric acid. In aqueous solution, an equilibrium exists between the ionized (protonated) form and the non-ionized (free base) form.

The solubility of the salt can be significantly affected by the common ion effect.[4] In solutions with a low pH (high concentration of H⁺ ions), the equilibrium will favor the protonated, generally more water-soluble form. However, at very low pH, the presence of excess chloride ions from the dissolution medium (e.g., hydrochloric acid) can decrease the solubility of the hydrochloride salt.[3] Conversely, as the pH increases, the equilibrium shifts towards the free base, which is typically less soluble in water, potentially leading to precipitation.[8] Therefore, determining the pH-solubility profile is crucial for this compound.

2-3. "Like Dissolves Like": Solvent Selection

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[9]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are expected to be effective at dissolving the hydrochloride salt due to their ability to solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation but are less effective at solvating the chloride anion. Good solubility is still anticipated due to the high polarity of these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): The hydrochloride salt is expected to have very low solubility in these solvents due to the large difference in polarity.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. This protocol is based on the widely accepted "shake-flask" method and incorporates principles from authoritative guidelines.[10]

3-1. Rationale Behind the Experimental Design

This protocol is designed to be self-validating by ensuring that true equilibrium is reached and that the solid form of the compound remains stable throughout the experiment. Key considerations include:

-

Equilibrium Time: The concentration of the dissolved compound is monitored over time to ensure a plateau is reached, indicating equilibrium.[10]

-

Solid Phase Analysis: The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD, DSC) to confirm that no phase transformation (e.g., to a different polymorph or to the free base) has occurred.

-

pH Measurement: The pH of the saturated solution is measured to provide context for the solubility value, especially in buffered aqueous systems.

3-2. Materials and Equipment

-

This compound

-

A selection of solvents (e.g., purified water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

3-3. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

3-4. Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).[10] The temperature should be controlled and monitored throughout the experiment.

-

Agitate the samples at a speed sufficient to keep the solid suspended.

-

At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw a sample from the supernatant.[10]

-

-

Sample Analysis:

-

Immediately filter the withdrawn sample through a syringe filter (0.22 µm) to remove any undissolved solid. Adsorption of the compound to the filter should be evaluated and mitigated if necessary.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

For aqueous solutions, measure the pH of the remaining saturated solution at the end of the experiment.

-

-

Data Interpretation and Validation:

-

Plot the concentration of the dissolved compound against time for each solvent. The point at which the concentration no longer significantly increases is considered the equilibrium time.[10]

-

The solubility is the average concentration of the plateau from the replicate samples.

-

After the final time point, recover the remaining solid from the vials and analyze its solid form (e.g., by X-ray powder diffraction) to ensure no changes have occurred.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | pH (at saturation) | Solubility (mg/mL) | Qualitative Description |

| Purified Water | Polar Protic | ~5.5 | [Experimental Value] | [e.g., Soluble] |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 1.2 | [Experimental Value] | [e.g., Freely Soluble] |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | 4.5 | [Experimental Value] | [e.g., Soluble] |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | 6.8 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Methanol | Polar Protic | N/A | [Experimental Value] | [e.g., Freely Soluble] |

| Ethanol | Polar Protic | N/A | [Experimental Value] | [e.g., Soluble] |

| DMSO | Polar Aprotic | N/A | [Experimental Value] | [e.g., Very Soluble] |

| Toluene | Non-Polar | N/A | [Experimental Value] | [e.g., Insoluble] |

Note: The values in this table are placeholders and must be determined experimentally.

The pH-solubility profile is a critical component of this data set. The following logical diagram illustrates the expected relationship between pH and solubility for a hydrochloride salt of a weak base.

Caption: Expected effect of pH on the solubility of the compound.

Conclusion and Future Directions

This guide provides a comprehensive theoretical and practical framework for determining the solubility profile of this compound. By following the detailed, self-validating protocol outlined herein, researchers can generate the reliable and accurate solubility data essential for informed decision-making in the drug development process. The generated data will be crucial for solvent selection in synthesis and purification, for pre-formulation studies, and for the development of a stable and bioavailable drug product. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution.

References

-

KiloMentor. (2017). Preparation of Pharmaceutical Salts. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Elder, D. P., & Holm, R. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 17(11), 1355-1376. Retrieved from [Link]

- Puranik, S. B., et al. (2012). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 25(2), 433-439.

-

Bowker, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. Retrieved from [Link]

- Babu, S., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 54-62.

- Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 54(3), 367-380.

- Faucon, C., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(7), 987-993.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs FOR BIOWAIVER. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3065-3079.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

PubChem. (n.d.). (4-bromo-2,3-difluorophenyl)methanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

- Streng, W. H., & Zipp, G. L. (1991). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Journal of Pharmaceutical Sciences, 80(6), 595-601.

-

PubChem. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. pharmtech.com [pharmtech.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. who.int [who.int]

Spectroscopic Characterization of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous structures to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a substituted benzylamine derivative. The presence of a bromine atom and two fluorine atoms on the phenyl ring, combined with the primary amine hydrochloride functional group, results in a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for structure elucidation, purity assessment, and understanding the chemical behavior of this molecule in various applications, including pharmaceutical research and development. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this or structurally related compounds.

The molecular structure of this compound is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information. The presence of fluorine will introduce characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR Spectroscopy

Experimental Protocol: A ¹H NMR spectrum would be acquired by dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a 400 MHz or higher field spectrometer.

Predicted Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.3 - 7.5 | m | 1H | Ar-H |

| ~ 4.2 | t or br s | 2H | -CH₂ -NH₃⁺ |

| ~ 8.5 - 9.0 | br s | 3H | -CH₂-NH₃ ⁺ |

-

Aromatic Protons (Ar-H): The two aromatic protons will appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons to a lower field.

-

Methylene Protons (-CH₂-): The benzylic protons will likely appear as a triplet or a broad singlet around 4.2 ppm. The coupling to the nitrogen-bound protons may be observed, but often this coupling is broadened or lost due to exchange with the solvent or the quadrupolar nature of the nitrogen atom.

-

Ammonium Protons (-NH₃⁺): The protons of the ammonium group will be significantly downfield due to the positive charge and will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be obtained using a broadband proton-decoupled pulse sequence. The sample would be dissolved in a deuterated solvent like D₂O or DMSO-d₆.

Predicted Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (dd) | C -F |

| ~ 145 - 155 (dd) | C -F |

| ~ 130 - 135 (d) | Ar-C |

| ~ 125 - 130 (d) | Ar-C |

| ~ 120 - 125 (d) | C -Br |

| ~ 115 - 120 (d) | Ar-C |

| ~ 40 - 45 | -C H₂-NH₃⁺ |

-

Aromatic Carbons (Ar-C): The six aromatic carbons will exhibit distinct chemical shifts. The carbons directly attached to the highly electronegative fluorine atoms will be significantly downfield and will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The carbon attached to the bromine will also be shifted, and the remaining aromatic carbons will show smaller C-F couplings.

-

Methylene Carbon (-CH₂-): The benzylic carbon will appear in the aliphatic region of the spectrum, typically between 40 and 45 ppm.

¹⁹F NMR Spectroscopy

Experimental Protocol: A ¹⁹F NMR spectrum would be recorded with proton decoupling. The chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -130 | d | Ar-F |

| -130 to -150 | d | Ar-F |

-

Aromatic Fluorines (Ar-F): The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts.[1][2][3] They will appear as doublets due to coupling to each other. Further coupling to the aromatic protons may also be observed if the spectrum is not proton-decoupled. The interpretation of ¹⁹F NMR spectra can be complex, but it provides invaluable information about the substitution pattern of fluorinated aromatic compounds.[4][5]

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2900 | Medium | Aliphatic C-H stretch |

| 1625 - 1560 | Medium | Asymmetric N-H bend |

| 1550 - 1500 | Medium | Symmetric N-H bend |

| ~ 1470 | Medium | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-F stretch |

| Below 1000 | Medium-Strong | C-Br stretch |

-

N-H Vibrations: The most prominent feature in the IR spectrum of a primary amine hydrochloride is the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the ammonium group.[6] Two bending vibrations for the NH₃⁺ group are also expected in the 1625-1500 cm⁻¹ range.[6]

-

C-H Vibrations: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.[7]

-

Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

-

C-F and C-Br Vibrations: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ range. The C-Br stretch will be found at lower wavenumbers, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is suitable for analyzing polar and ionic compounds. The analysis would be performed in positive ion mode.

Predicted Data and Interpretation:

The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to undergo fragmentation. The most likely fragmentation pathway for protonated benzylamines involves the loss of ammonia (NH₃).[8][9]

Figure 2: Predicted primary fragmentation pathway for this compound in ESI-MS/MS.

-

Molecular Ion ([M+H]⁺): The protonated molecule will have an m/z of 222 and 224, corresponding to the two bromine isotopes.

-

Loss of Ammonia: The base peak in the MS/MS spectrum is often the result of the loss of a neutral ammonia molecule, leading to the formation of a stable benzylic carbocation with an m/z of 205 and 207.[10][11][12] Further fragmentation of this carbocation could occur, but the loss of ammonia is typically the most dominant fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed interpretation of the expected spectral data based on established chemical principles and analysis of similar structures. The unique substitution pattern of the aromatic ring, particularly the presence of two fluorine atoms, gives rise to distinctive features in the NMR spectra. The primary amine hydrochloride group is clearly identifiable by its characteristic IR absorptions and the fragmentation behavior in mass spectrometry. By understanding the causality behind these spectroscopic features, researchers can confidently identify and characterize this compound, ensuring its suitability for its intended applications.

References

- Bouchoux, G., & Penaud, F. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(5), 545-555.

- Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1539-1547.

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

- Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239-3246.

-

ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

- Ye, Q., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1149-1158.

- Reid, G. E., & O'Hair, R. A. J. (2001). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 12(6), 675-686.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(7), 4145-4153.

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Wang, W., et al. (2021). Halogen Bonding Propensity in Solution: Direct Observation and Computational Prediction. Chemistry – A European Journal, 27(1), 358-366.

-

The Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]

- Puzzarini, C., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. International Journal of Molecular Sciences, 22(16), 8758.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Walter, K., et al. (1990). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry, 94(8), 3045-3052.

- George, W. O., & McIntyre, P. S. (2003). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (4-bromo-2,5-difluorophenyl)methanamine hydrochloride. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

mzCloud. (2016). 4 Bromo 2 5 DMA. Retrieved from [Link]

- Verma, R., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 24(40), 24657-24669.

-

NIST WebBook. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Application of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of molecular design. This guide provides an in-depth technical exploration of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, a versatile building block poised for significant applications in medicinal chemistry. We dissect the molecule's structural attributes, proposing rationales for its use in developing novel therapeutics. This document outlines detailed synthetic protocols, explores potential biological targets based on structure-activity relationships of analogous compounds, and provides comprehensive, actionable experimental workflows for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of metabolic stability, target engagement, and synthetic accessibility, offering a forward-looking perspective on this compound's potential.

Introduction: The Rationale for Fluorinated Benzylamines in Drug Design

The judicious placement of fluorine atoms in drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the difluoro substitution pattern, as seen in (4-Bromo-2,3-difluorophenyl)methanamine, can create unique electronic environments that modulate the pKa of the proximal amine group, influence conformational preferences, and block sites of oxidative metabolism.[3][4]

The benzylamine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[5][6] The combination of the reactive primary amine, which serves as a handle for further derivatization, with the unique substitution pattern of the phenyl ring—a bromine atom for potential vector-based chemistry and two fluorine atoms for property modulation—makes this compound a building block of considerable interest.

This guide will illuminate the path from synthesis to potential application, providing the scientific community with the foundational knowledge to harness the potential of this compound.

Synthesis and Physicochemical Characterization

The efficient synthesis of this compound is critical for its widespread adoption. While direct literature for this specific salt is scarce[7], a robust synthetic route can be reliably designed based on established chemical transformations of its precursors.

Proposed Synthetic Pathway

The primary route to the target compound involves the reductive amination of the corresponding aldehyde, 4-Bromo-2,3-difluorobenzaldehyde. This precursor is commercially available and has been reported in the context of liquid crystal synthesis.[8][9][10]

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of 4-Bromo-2,3-difluorobenzaldehyde

-

Reaction Setup: To a solution of 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (MeOH, 10 volumes), add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base, (4-Bromo-2,3-difluorophenyl)methanamine.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a 2M solution of HCl in diethyl ether dropwise at 0 °C until precipitation is complete.

-